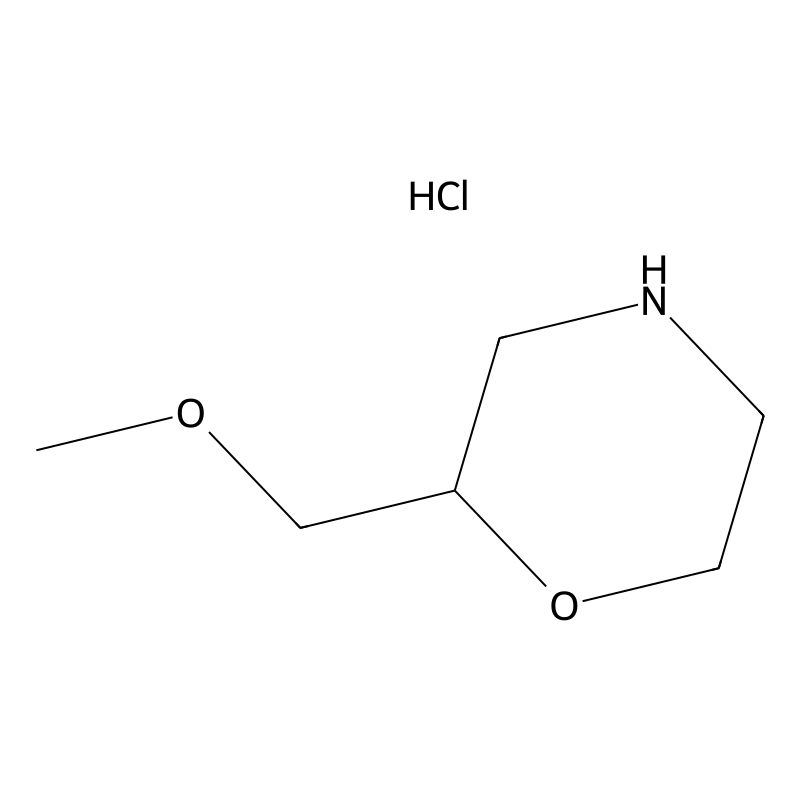2-(Methoxymethyl)morpholine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
-(Methoxymethyl)morpholine hydrochloride finds use as a building block in organic synthesis due to its functional group versatility. The presence of a morpholine ring and a methoxymethyl group allows for various transformations, including:
- Alkylation reactions: The methoxymethyl group can be readily displaced by nucleophiles, enabling the introduction of desired alkyl chains. Source:
- Ring-opening reactions: The morpholine ring can be opened under specific conditions, leading to the formation of different heterocyclic compounds. Source:
- Protection/deprotection strategies: The methoxymethyl group can act as a protecting group for primary and secondary amines, allowing for selective derivatization and subsequent deprotection under mild conditions. Source
Medicinal Chemistry:
-(Methoxymethyl)morpholine hydrochloride has been explored in medicinal chemistry research due to its potential biological activities. Studies suggest its involvement in:
- Enzyme inhibition: The compound has been investigated as an inhibitor of specific enzymes, such as acetylcholinesterase, potentially relevant for Alzheimer's disease treatment. Source: )
- Antibacterial activity: Some studies have reported antibacterial properties of 2-(Methoxymethyl)morpholine hydrochloride, warranting further investigation. Source:
2-(Methoxymethyl)morpholine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 168.63 g/mol. It is classified under the morpholine derivatives, which are cyclic amines known for their diverse applications in pharmaceuticals and organic synthesis. The compound features a morpholine ring substituted with a methoxymethyl group and is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various solvents .
- Nucleophilic Substitution Reactions: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation Reactions: The compound can react with acyl chlorides to form amides, which are useful intermediates in organic synthesis.
- Alkylation Reactions: The methoxymethyl group can undergo further transformations, such as hydrolysis or oxidation, leading to different functional groups.
The specific reaction pathways depend on the conditions and reagents used, making this compound versatile for synthetic applications .
Research into the biological activity of 2-(Methoxymethyl)morpholine hydrochloride indicates potential pharmacological properties. Morpholine derivatives are often studied for their:
- Antimicrobial Activity: Some studies suggest that compounds similar to 2-(Methoxymethyl)morpholine hydrochloride exhibit antibacterial properties.
- Antidepressant Effects: Morpholine derivatives have been explored for their potential as central nervous system agents, with some showing promise in alleviating depressive symptoms.
- Enzyme Inhibition: The compound may interact with specific enzymes, providing a basis for further drug development targeting various diseases .
The synthesis of 2-(Methoxymethyl)morpholine hydrochloride generally involves several steps:
- Formation of Morpholine: Starting from readily available precursors such as ethylene oxide and ammonia, morpholine can be synthesized.
- Methoxymethylation: The introduction of the methoxymethyl group can be achieved through alkylation reactions using methoxymethyl chloride or similar reagents.
- Hydrochloride Salt Formation: Finally, the product can be converted to its hydrochloride salt form by reacting with hydrochloric acid.
These methods emphasize the importance of controlling reaction conditions to optimize yield and purity .
2-(Methoxymethyl)morpholine hydrochloride has several applications across various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, particularly those targeting central nervous system disorders.
- Chemical Research: Used in laboratories for organic synthesis, particularly in developing new morpholine-based compounds.
- Agricultural Chemistry: Potential applications in agrochemicals due to its biological activity against pests or pathogens .
Interaction studies involving 2-(Methoxymethyl)morpholine hydrochloride focus on its binding affinity and effects on biological targets. These studies typically assess:
- Receptor Binding: Evaluating how the compound interacts with neurotransmitter receptors or other biological macromolecules.
- Enzyme Kinetics: Understanding how it influences enzyme activity, which is crucial for drug design.
- Toxicological Assessments: Investigating potential side effects or toxicities associated with its use in biological systems .
Several compounds share structural similarities with 2-(Methoxymethyl)morpholine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-2-(Methoxymethyl)morpholine hydrochloride | 141196-39-6 | 1.00 |
| (S)-2-(Methoxymethyl)morpholine hydrochloride | 141196-38-5 | 1.00 |
| (2R)-2-(Methoxymethyl)morpholine | 157791-21-4 | 0.97 |
| (R)-Morpholin-2-ylmethanol hydrochloride | 1436436-17-7 | 0.97 |
| Morpholin-2-ylmethanol hydrochloride | 144053-98-5 | 0.97 |
Uniqueness
The uniqueness of 2-(Methoxymethyl)morpholine hydrochloride lies in its specific methoxymethyl substitution on the morpholine ring, which may confer distinct pharmacological properties compared to other derivatives. Its ability to act as both a nucleophile and an electrophile enhances its versatility in








